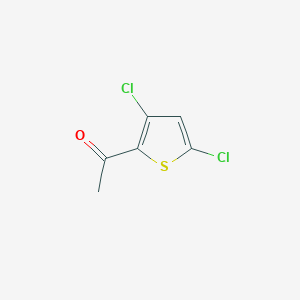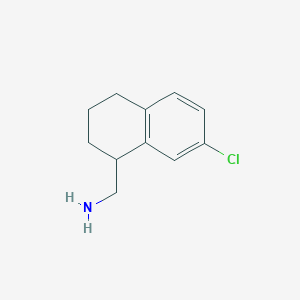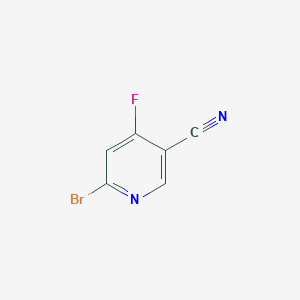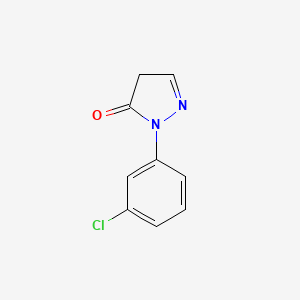
1-(3,5-Dichloro-thiophen-2-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dicloro-tiofeno-2-il)-etanona es un compuesto orgánico que pertenece a la clase de los tiofenos, los cuales son compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros. Este compuesto se caracteriza por la presencia de dos átomos de cloro en las posiciones 3 y 5 del anillo de tiofeno y un grupo etanona en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-(3,5-Dicloro-tiofeno-2-il)-etanona se puede sintetizar mediante varios métodos. Un enfoque común implica la cloración de tiofeno seguida de una acilación de Friedel-Crafts. Los pasos generales son los siguientes:
Cloración de Tiofeno: El tiofeno se trata con gas cloro en presencia de un catalizador como cloruro de hierro(III) para introducir átomos de cloro en las posiciones 3 y 5.
Acilación de Friedel-Crafts: El tiofeno clorado se somete entonces a una acilación de Friedel-Crafts utilizando cloruro de acetilo y un catalizador ácido de Lewis como cloruro de aluminio para introducir el grupo etanona en la posición 2.
Métodos de Producción Industrial: La producción industrial de 1-(3,5-Dicloro-tiofeno-2-il)-etanona típicamente implica procesos de cloración y acilación a gran escala, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(3,5-Dicloro-tiofeno-2-il)-etanona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperoxibenzoico.
Reducción: La reducción del grupo etanona se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que lleva a la formación del alcohol correspondiente.
Sustitución: Los átomos de cloro en el anillo de tiofeno pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que da como resultado la formación de derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperoxibenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Aminas, tioles.
Productos Principales:
Productos de Oxidación: Sulfoxidos, sulfones.
Productos de Reducción: Alcoholes.
Productos de Sustitución: Tiofenos sustituidos.
Aplicaciones Científicas De Investigación
1-(3,5-Dicloro-tiofeno-2-il)-etanona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible compuesto principal en el descubrimiento y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3,5-Dicloro-tiofeno-2-il)-etanona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. La presencia de átomos de cloro y el grupo etanona puede influir en su reactividad y afinidad de unión, contribuyendo a sus efectos generales.
Comparación Con Compuestos Similares
1-(3,5-Dicloro-tiofeno-2-il)-etanona se puede comparar con otros compuestos similares, tales como:
1-(3,5-Dicloro-tiofeno-2-il)-metanol: Estructura similar pero con un grupo hidroxilo en lugar de un grupo etanona.
1-(3,5-Dicloro-tiofeno-2-il)-ácido acético: Contiene un grupo ácido carboxílico en lugar de un grupo etanona.
1-(3,5-Dicloro-tiofeno-2-il)-etilamina: Presenta un grupo amina en lugar de un grupo etanona.
Singularidad: La presencia del grupo etanona en 1-(3,5-Dicloro-tiofeno-2-il)-etanona confiere propiedades químicas únicas, como una mayor reactividad hacia los nucleófilos y un potencial para formar diversos derivados mediante modificaciones químicas.
Propiedades
Fórmula molecular |
C6H4Cl2OS |
|---|---|
Peso molecular |
195.07 g/mol |
Nombre IUPAC |
1-(3,5-dichlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 |
Clave InChI |
KPGXBGZADBMUMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(S1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)







